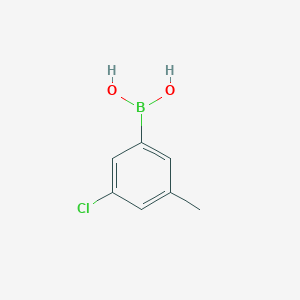
(3-Chloro-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloro-5-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 913836-14-3 . It has a molecular weight of 170.4 and its molecular formula is C7H8BClO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-methylphenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a methyl group .Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-5-methylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis. They are involved in various chemical reactions such as Suzuki-Miyaura coupling , and can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
“(3-Chloro-5-methylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³, a boiling point of 336.3±52.0 °C at 760 mmHg, and a flash point of 157.2±30.7 °C . It has a molar refractivity of 42.7±0.4 cm³ and a molar volume of 134.4±5.0 cm³ .Aplicaciones Científicas De Investigación
However, boronic acids in general are known to have wide applications in various fields of science. They are used in organic chemistry for the Suzuki reaction, a type of cross-coupling reaction, to form carbon-carbon bonds. They also find use in medicinal chemistry and materials science.
- Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions . This can be applied in both homogeneous assays and heterogeneous detection .
- They are also used for the detection and sensing of peroxides , and in the development of new MRI contrast agents .
- Boronic acids are used for protein manipulation, cell labelling, and electrophoresis of glycated molecules .
- They are also used in the recognition and sensing of the tetraserine motif in protein , and in the development of boronic acids-modified aptamers and proteins for various sensing and purification applications .
- Boronic acids are used in the development of therapeutics and in the delivery of siRNAs .
- They are also used in the development of pH-responsive devices .
- Boronic acids are used in separation technologies , including the separation of glycans on proteins or the cancer cell surface .
- Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Sensing Applications
Biological Labelling and Protein Manipulation
Therapeutics and Drug Delivery
Separation Technologies
Material Science
Organic Synthesis
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(3-Chloro-5-methylphenyl)boronic acid”, have a wide range of applications in organic synthesis. Future research may focus on developing new reactions involving boronic acids, improving the stability of boronic acids, and exploring their potential applications in various fields .
Propiedades
IUPAC Name |
(3-chloro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLBINWDJITMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611157 |
Source


|
| Record name | (3-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-methylphenyl)boronic acid | |
CAS RN |
913836-14-3 |
Source


|
| Record name | (3-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

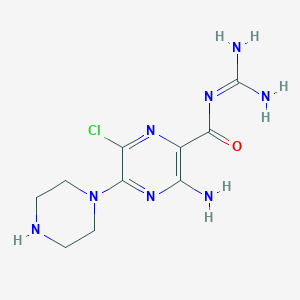
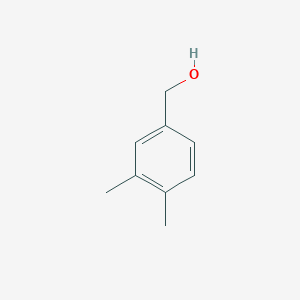
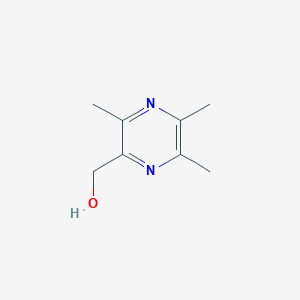
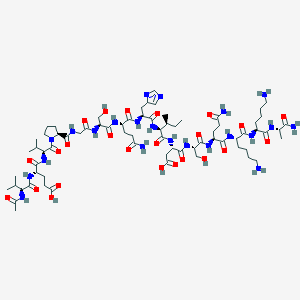

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)



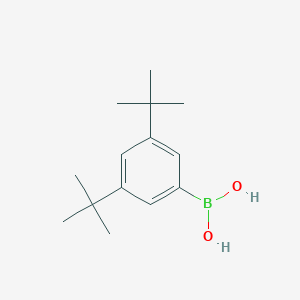

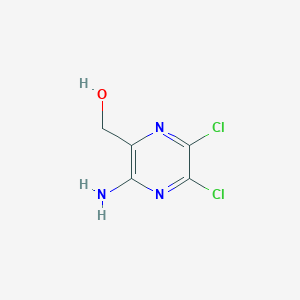
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)